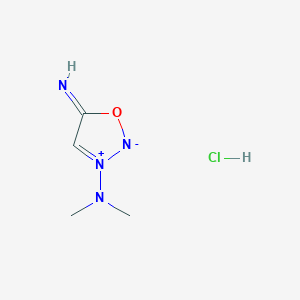

Dimethylamino sydnonimine hydrochloride

Description

Historical Development of Sydnonimines in Chemical Research

The exploration of sydnonimines is a captivating story within the broader history of mesoionic chemistry.

The first report of a sydnonimine synthesis appeared in 1957. rsc.org These initial discoveries in the mid-20th century laid the groundwork for future investigations into their chemical properties and potential applications. Early research in the 1960s began to uncover the promising biological potential of this class of compounds. rsc.org The synthesis of SIN-1, the active metabolite of a well-known sydnonimine-based drug, was first achieved in 1969. rsc.org The development of synthetic routes, often involving the cyclization of N-nitroso amino nitriles, was a crucial step in making these compounds accessible for further study. researchgate.netsemanticscholar.org

The term "mesoionic" was first introduced in 1949 by Baker and Ollis, derived from the words "mesomeric" and "ionic," to describe 5-membered dipolar heterocycles that cannot be represented by a single covalent structure. zenodo.org Sydnonimines, along with their close relatives, sydnones, are prime examples of this class of compounds. wikipedia.orgresearchgate.net

The defining characteristic of mesoionic compounds is their electronic structure. They are heterocyclic compounds with delocalized positive and negative charges. wikipedia.org The positive charge is associated with the atoms of the ring, while the negative charge is located on an exocyclic atom, such as nitrogen or oxygen. wikipedia.orgijcrt.org This charge separation results in a stable zwitterionic molecule. wikipedia.org

The question of aromaticity in sydnonimines and other mesoionic compounds has been a topic of considerable discussion. Aromatic compounds are cyclic, planar, fully conjugated, and obey Hückel's rule (possessing 4n+2 π electrons). wikipedia.orgmasterorganicchemistry.comlibretexts.org While sydnonimines possess a cyclic and planar structure with a continuous ring of p-orbitals, their classification as "aromatic" is nuanced. ias.ac.inresearchgate.net Some studies describe them as pseudo-aromatic or nonbenzenoid aromatics. wikipedia.orgijcrt.org Computational studies have suggested that while they are well-stabilized by electron and charge delocalization, they may not fit the classical definition of aromaticity. wikipedia.org The structure of N-Nitroso-3-morpholinosydnonimine, confirmed by single crystal X-ray diffraction, was found to be in agreement with its mesoionic and aromatic character. semanticscholar.org

Classification and Structural Relationship within Mesoionic Compounds

Sydnonimines are part of a larger family of mesoionic compounds and have a close structural relationship with sydnones.

Sydnonimines are structurally analogous to sydnones, with the key difference being the exocyclic atom. In sydnones, the exocyclic atom is oxygen, whereas in sydnonimines, it is an imino group (-NR). ijcrt.org This substitution has a significant impact on the compound's properties and reactivity.

The terms "sydnonimine" and "iminosydnone" are often used interchangeably in the scientific literature to refer to the same class of compounds. rsc.orgzenodo.org Both terms accurately describe a sydnone (B8496669) in which the exocyclic oxygen has been replaced by an imino group. ijcrt.org It is important to note that non-substituted iminosydnones are typically isolated as protonated salts because they can decompose through ring opening under basic conditions. researchgate.net

Fundamental Research Significance of the Sydnonimine Scaffold

The sydnonimine scaffold has proven to be a versatile platform for fundamental chemical research, with applications extending into chemical biology. rsc.org A significant area of interest is their ability to act as masked azomethine imine dipoles in 1,3-dipolar cycloaddition reactions. rsc.org This reactivity was first reported in the 1960s. rsc.org

More recently, a renewed interest in sydnonimines has been sparked by the discovery that they can participate in bioorthogonal click-and-release reactions with strained cycloalkynes. rsc.orgnih.gov This reaction, termed strain-promoted sydnonimine cycloaddition (SPSIC), is highly efficient and can occur under physiological conditions. rsc.org The reaction proceeds via a cycloaddition followed by the release of an isocyanate, leaving behind a pyrazole (B372694) product. rsc.orgnih.gov The rate of this reaction is influenced by substituents on the sydnonimine ring, with electron-withdrawing groups at the 3-N position and electron-donating groups at the 6-N position generally increasing the reaction speed. rsc.org

The ability to use the sydnonimine scaffold to release molecules like isocyanates in a controlled manner has opened up new avenues for research, including the development of cleavable linkers for protein modification and drug release. nih.govrsc.org The sydnonimine scaffold is also being explored for its potential in creating 3D biomimetic structures for controlled delivery of therapeutic agents. nih.govmdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-imino-N,N-dimethyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O.ClH/c1-7(2)8-3-4(5)9-6-8;/h3,5H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTSFPTZKBLNRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[N+]1=CC(=N)O[N-]1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of Dimethylamino Sydnonimine Hydrochloride and Analogs

Mesoionic Reactivity and Dipolar Character

Sydnonimines, including N-dimethylamino sydnonimine hydrochloride, are classified as mesoionic compounds. researchgate.net This means they are stable, five-membered heterocyclic compounds that cannot be represented by a single covalent or ionic structure and possess a separated charge distribution. researchgate.net The sydnonimine ring has a unique electronic structure characterized by a positive charge delocalized over the ring system and a negative charge on the exocyclic nitrogen atom. This inherent charge separation gives the molecule a significant 1,3-dipolar character. researchgate.netsci-rad.com

The reactivity of the sydnonimine ring is governed by this dipolar nature. The N(3) position generally acts as an electron-withdrawing substituent, while the C(4) position has an electron-donating character, creating a "duality effect" within the ring. researchgate.net This electronic arrangement makes sydnonimines potent 1,3-dipoles, predisposing them to participate in [3+2] cycloaddition reactions with various unsaturated molecules, known as dipolarophiles. sci-rad.commdpi.combeilstein-journals.org The rupture of the sydnone (B8496669) ring during these reactions leads to the formation of fragments with retained charges, often proposed as "azomethine-imine" resonance forms, which are key intermediates for further reactions.

[3+2] Cycloaddition Reactions with Unsaturated Systems

The quintessential reaction of sydnonimines is the 1,3-dipolar [3+2] cycloaddition. mdpi.comresearchgate.net In this type of pericyclic reaction, the sydnonimine acts as a three-atom, 4π-electron component (the 1,3-dipole) and reacts with an unsaturated system (the dipolarophile), such as an alkyne or a strained alkene, which provides the other two atoms. uchicago.eduwikipedia.org The reaction proceeds through a concerted mechanism, leading to the formation of a five-membered heterocyclic ring. sci-rad.comwikipedia.org

This cycloaddition typically involves an initial addition of the dipolarophile across the C4 and N2 atoms of the sydnonimine ring. The resulting bicyclic intermediate is often unstable and undergoes a subsequent retro-cycloaddition reaction. This step involves the elimination of a stable molecule, carbon dioxide in the case of sydnones, or an isocyanate fragment in the case of sydnonimines, to yield the final heterocyclic product, typically a pyrazole (B372694). researchgate.netcore.ac.uk The efficiency and regioselectivity of these reactions are strongly influenced by the electronic properties and steric factors of both the sydnonimine and the dipolarophile.

A significant advancement in the application of sydnonimine chemistry is the development of bioorthogonal "click-and-release" strategies. researchgate.netnih.govresearchgate.net This process utilizes the inherent reactivity of sydnonimines in a [3+2] cycloaddition reaction, not just for ligation (clicking two molecules together), but also for the controlled release of a molecular fragment. nih.govnih.gov When a sydnonimine is reacted with a suitable trigger, such as a strained alkyne, under physiological conditions, it undergoes a transformation that results in two distinct products: one from the ligation of the two reactants and another from the fragmentation of the sydnonimine linker. researchgate.netnih.gov This dual functionality allows for the design of innovative cleavable linkers for applications like protein modification and drug release. nih.govresearchgate.net The reaction is highly efficient and can proceed under mild, bioorthogonal conditions, meaning it does not interfere with native biological processes. researchgate.net

The formation of a pyrazole ring is a hallmark of the cycloaddition reaction between sydnonimines and alkynes. mdpi.comcore.ac.uk The reaction is a type of 1,3-dipolar cycloaddition where the sydnonimine serves as the 1,3-dipole. mdpi.com The process begins with the cycloaddition of the alkyne across the sydnonimine ring, which then eliminates an isocyanate fragment. researchgate.netnih.gov This cycloaddition-elimination cascade is highly regioselective, especially with terminal alkynes, and provides a versatile route to a wide array of substituted pyrazoles that can be difficult to access through conventional methods. core.ac.ukchemistryviews.org The reaction can be performed under thermal conditions or, more recently, promoted by catalysts or by using highly reactive strained alkynes. core.ac.ukacs.org

The general pathway is as follows:

[3+2] Cycloaddition: The sydnonimine reacts with the alkyne dipolarophile to form an unstable bicyclic adduct. core.ac.uk

Retro-cycloaddition/Elimination: This intermediate undergoes a rapid rearrangement, leading to the extrusion of an isocyanate molecule derived from the exocyclic imine and the C5-carbonyl group of the original sydnonimine ring. researchgate.netnih.gov

Pyrazole Product: The remaining atoms rearrange to form a stable, aromatic pyrazole ring. mdpi.com

A key feature of the click-and-release reaction involving sydnonimines is the liberation of an isocyanate fragment. researchgate.netnih.gov Following the initial [3+2] cycloaddition of an alkyne to the sydnonimine, the resulting unstable bicyclic adduct collapses. This process involves the cleavage of bonds within the original mesoionic ring structure. The exocyclic imino group (N-R) and the C5-carbonyl group of the sydnonimine are expelled as a single molecular entity: an isocyanate (R-N=C=O). nih.govresearchgate.net This released isocyanate can then be used for further chemical transformations, making the sydnonimine a traceless linker in certain applications. This mechanism is central to the "release" part of the click-and-release strategy, enabling the cleavage of a linker and the liberation of a payload molecule under specific, bioorthogonal conditions. researchgate.netresearchgate.net

The cycloaddition of sydnonimines with terminal alkynes can be significantly accelerated and controlled through copper catalysis. nih.govresearchgate.net High-throughput experimentation has been employed to optimize reaction conditions, leading to the identification of new copper-ligand systems that enhance catalytic activity. nih.govx-mol.com This research has not only improved the existing copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) but also led to the discovery of a novel copper-catalyzed click-and-release reaction specifically involving sydnonimines. nih.govresearchgate.net

This catalyzed reaction facilitates the chemoselective ligation of terminal alkynes with sydnonimines while simultaneously releasing the isocyanate fragment. nih.gov The choice of copper salt and ligands can be crucial. For instance, in related sydnone chemistry, Cu(OTf)₂ has been shown to function as a Lewis acid to activate the sydnone, while Cu(OAc)₂ promotes the formation of reactive Cu(I) acetylides, leading to different regioisomeric pyrazole products. chemistryviews.org Such catalytic systems offer milder reaction conditions and reduced reaction times compared to uncatalyzed thermal cycloadditions. chemistryviews.org

Table 1: Overview of Selected Catalytic Systems for Mesoionic-Alkyne Cycloadditions

| Mesoionic Reactant | Catalyst/Promoter | Alkyne Type | Key Finding | Reference(s) |

| Sydnones | Cu(OTf)₂ | Terminal | Synthesis of 1,3-disubstituted pyrazoles; Cu(II) acts as Lewis acid activator. | chemistryviews.org |

| Sydnones | Cu(OAc)₂ | Terminal | Synthesis of 1,4-disubstituted pyrazoles; promotes reactive Cu(I) acetylide formation. | chemistryviews.org |

| Sydnonimines | Copper (unspecified) with various ligands | Terminal | Discovery of a new copper-catalyzed click-and-release reaction. | nih.govresearchgate.net |

| Sydnones | Silica-supported Copper | Terminal | Enables synthesis of 1,4-disubstituted pyrazoles with a heterogeneous catalyst. | researchgate.net |

The Strain-Promoted Sydnonimine-Cycloalkyne Cycloaddition (SPSIC) is a powerful, catalyst-free bioorthogonal reaction. researchgate.net This reaction leverages the high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to dramatically accelerate the [3+2] cycloaddition with sydnonimines. researchgate.netresearchgate.netrsc.org The reaction proceeds rapidly at physiological temperature and pressure in aqueous environments without the need for a cytotoxic metal catalyst. rsc.orgnih.gov

The mechanism is driven by the release of strain energy in the cyclooctyne (B158145) upon transitioning to the less-strained bicyclic intermediate. nih.gov The activation energy for the cycloaddition is significantly lowered compared to reactions with linear, strain-free alkynes. nih.gov Similar to other sydnonimine cycloadditions, the SPSIC reaction results in the formation of a stable pyrazole adduct and the release of an isocyanate fragment. researchgate.net The high reactivity and bioorthogonality of the SPSIC reaction have made it a valuable tool for cleavable linkers in drug delivery systems and for protein modification within living cells. researchgate.net The reaction kinetics are comparable to or even faster than other prominent bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgnih.gov

Table 2: Comparison of Dipolarophiles in Strain-Promoted Cycloadditions

| Dipolarophile | Acronym | Key Feature | Application Context | Reference(s) |

| Dibenzocyclooctyne | DBCO | High strain, aromatic stabilization | Used as a trigger for SPSIC-based drug release from micelles. | researchgate.net |

| Bicyclo[6.1.0]nonyne | BCN | High strain, smaller size | Used for bioorthogonal protein labeling with sydnone fluorophores. | rsc.orgnih.gov |

| Dibenzoazacyclooctyne | DIBAC | Azacyclooctyne, high reactivity | Investigated for reactivity with sydnthiones (a sydnonimine analog). | researchgate.net |

| Dimethyl Acetylenedicarboxylate | DMAD | Electron-deficient alkyne | Used in thermal cycloadditions with sydnones to form pyrazoles. | mdpi.com |

Bioorthogonal Click-and-Release Reaction Mechanisms

Interactions with Isocyanates and Isothiocyanates via Carbenoid Intermediates

The chemical reactivity of sydnonimines, including Dimethylamino sydnonimine hydrochloride, extends to interactions with electrophilic reagents such as isocyanates and isothiocyanates. These reactions are proposed to proceed through the formation of highly reactive carbenoid intermediates. A carbenoid is a species that exhibits reactivity similar to a carbene but is not a true free carbene, often involving a metal complex. In the context of sydnonimines, the mesoionic ring system can be induced to form a carbenoid-like species.

While specific studies detailing the reaction of this compound with isocyanates and isothiocyanates are not extensively documented in readily available literature, the general reactivity of sydnonimine carbenoids with these compounds has been investigated. nih.gov The interaction is characterized by the nucleophilic attack of the carbenoid carbon on the electrophilic carbon of the isocyanate or isothiocyanate. This initial reaction is followed by subsequent rearrangement and ring-opening or transformation of the sydnonimine ring, leading to a variety of products. The exact nature of the products formed is dependent on the reaction conditions and the specific substituents on both the sydnonimine and the isocyanate or isothiocyanate.

It is noteworthy that in different chemical contexts, sydnonimines have been synthesized from sydnones and utilized in bioorthogonal click-and-release reactions to liberate isocyanates within living cells. wikipedia.org This highlights the intricate relationship and reactivity between the sydnonimine scaffold and isocyanate functionalities.

Degradation and Decomposition Pathways

The decomposition of this compound and its analogs is a critical aspect of their chemical behavior, particularly concerning their biological activity as nitric oxide (NO) donors. The degradation process is not a simple, single-step event but rather a cascade of reactions influenced by various factors in the surrounding environment.

Nitric Oxide (NO) Release Mechanisms

The hallmark of the decomposition of many sydnonimines is the release of nitric oxide. This process is central to their pharmacological effects and has been the subject of detailed mechanistic studies, primarily using analogs like linsidomine (B1675546) (SIN-1). The release of NO is not spontaneous from the parent sydnonimine but requires a series of transformation steps.

The initial and rate-determining step in the pathway to NO release from sydnonimines like linsidomine (SIN-1), a close analog of this compound, is a hydroxyl ion-dependent conversion. nih.gov This base-catalyzed hydrolysis leads to the opening of the mesoionic sydnonimine ring to form its corresponding open-ring tautomer, a more labile N-nitrosoaminoacetonitrile derivative (referred to as SIN-1A). nih.govresearchgate.net This conversion occurs readily at neutral or alkaline pH. nih.govresearchgate.net The stability of the open-ring A-form is a crucial determinant in the subsequent steps of NO release. nih.gov

Following the formation of the open-ring intermediate (SIN-1A), the release of nitric oxide is critically dependent on oxidative processes. Molecular oxygen plays a pivotal role in the decomposition of this intermediate. nih.gov Studies have demonstrated that the open-ring form is stable under anaerobic (nitrogen) conditions but labile in the presence of air and highly unstable under pure oxygen. nih.gov The consumption of oxygen is accompanied by a decrease in the concentration of the open-ring intermediate and the formation of NO. nih.gov

The requirement for an oxidative process is not limited to molecular oxygen. Other oxidizing agents, such as potassium hexacyanoferrate, cupric sulfate, and lead tetraacetate, can also facilitate the decomposition of the open-ring intermediate and promote the release of NO. nih.gov The proposed mechanism involves a one-electron abstraction from the open-ring form by an oxidizing agent. soton.ac.uk This oxidation event triggers the fragmentation of the molecule, leading to the liberation of nitric oxide.

| Factor | Influence on NO Release from Sydnonimine Open-Ring Intermediate |

| Oxygen | Essential reactant; promotes decomposition and NO formation. nih.gov |

| Anaerobic Conditions | Stabilizes the open-ring intermediate, inhibiting NO release. nih.gov |

| Other Oxidants | Can substitute for oxygen in promoting NO release. nih.gov |

The decomposition of the open-ring A-form of sydnonimines exhibits autocatalytic characteristics. nih.govsoton.ac.uk The reaction of the open-ring intermediate with molecular oxygen not only produces nitric oxide but also generates superoxide (B77818) radicals (O₂⁻). nih.govsoton.ac.uk This superoxide radical can, in turn, enhance the decomposition of the sydnonimine, creating a positive feedback loop. nih.govsoton.ac.uk This autocatalytic process, where a product of the reaction accelerates the reaction rate, contributes to the nonlinear release of NO over time. nih.gov The presence of superoxide dismutase (SOD), an enzyme that scavenges superoxide, has been shown to reduce the rate of decomposition of the open-ring intermediate, further supporting the role of superoxide in an autocatalytic cycle. nih.gov

To harness the therapeutic potential of nitric oxide and minimize off-target effects, various strategies have been developed to achieve selective NO release from sydnonimine derivatives and other NO-releasing compounds. These strategies aim to control the timing and location of NO liberation.

One prominent strategy is the development of photoactivatable NO donors . By incorporating photosensitive moieties into the structure of sydnonimines or other NO-releasing scaffolds, it is possible to trigger NO release with light of a specific wavelength. nih.govnih.govnih.govmdpi.comrsc.org This approach offers a high degree of spatiotemporal control. For instance, irradiation with visible light has been shown to enhance the oxygen-dependent NO release from linsidomine (SIN-1). nih.gov

Another major approach is the design of enzyme-activated prodrugs . acs.orgnih.govrsc.org In this strategy, the NO-releasing compound is chemically modified to be inactive until it encounters a specific enzyme that is abundant at the target site (e.g., in tumor tissues or areas of inflammation). The enzymatic reaction unmasks the active NO donor, leading to localized NO release.

The requirement of different cofactors for NO release from various classes of heterocyclic prodrugs also presents a strategy for selectivity. nih.gov For example, while sydnonimines require oxidants like oxygen for NO release, other classes of compounds, such as furoxanes, are converted to NO through reactions with thiols. nih.gov This differential requirement can be exploited to achieve selective activation in specific biochemical environments.

| Strategy | Mechanism for Selective NO Release |

| Photoactivation | Use of light to trigger the cleavage of the NO-donating moiety from the carrier molecule. nih.govnih.govnih.govmdpi.comrsc.org |

| Enzyme-Activated Prodrugs | Enzymatic modification of an inactive precursor to release the active NO donor at a specific site. acs.orgnih.govrsc.org |

| Cofactor Dependence | Designing NO donors that are activated by specific cofactors (e.g., thiols) present in the target environment. nih.gov |

Ring Cleavage Reactions

The sydnonimine ring is susceptible to cleavage under various conditions, a reaction of significant interest due to its role in the biological activity of these compounds, particularly as nitric oxide (NO) donors. The cleavage of the sydnonimine ring is a key step in the release of NO. For instance, the decomposition of sydnonimines can be initiated through the opening of the mesoionic ring. rsc.org This process is often pH-dependent and can be influenced by the presence of other reactive species.

A proposed mechanism for the decomposition of some sydnonimines involves a tautomeric form undergoing ring opening to yield a dinitroso intermediate. This intermediate can then release two molecules of nitric oxide through homolytic cleavage. rsc.org The initial step in the decomposition of many sydnonimines is the opening of the ring to form an open-ring A form, which is then capable of releasing NO. nih.gov

Chloride Ion Catalysis in Sydnonimine Hydrochloride Cleavage

The hydrochloride salt form of sydnonimines introduces the chloride ion into the chemical environment, which can play a catalytic role in the decomposition process. While specific studies on the catalytic effect of chloride ions on the cleavage of this compound are not extensively detailed in the reviewed literature, the influence of chloride ions on the decomposition of other heterocyclic compounds and related systems has been observed. mdpi.comresearchgate.net For instance, chloride ions have been shown to enhance the decomposition rate of chlorous acid, particularly at low pH. researchgate.net This suggests that the chloride ion can participate in the reaction mechanism, potentially by stabilizing intermediates or facilitating alternative reaction pathways. In the context of sydnonimine hydrochlorides, the presence of chloride ions could influence the rate of ring cleavage and subsequent NO release, a hypothesis that warrants further specific investigation.

Influence of Substituents and Environmental Conditions on Reactivity

The reactivity of the sydnonimine ring is highly sensitive to the nature of its substituents and the surrounding environmental conditions, such as pH. These factors can significantly alter the kinetics and products of the reactions.

Effect of pH on Reaction Kinetics and Decomposition Profiles

The pH of the solution is a critical factor governing the stability and decomposition of sydnonimines. The rate of decomposition is often pH-dependent, with many sydnonimines exhibiting increased instability under alkaline conditions. semanticscholar.org For example, the hydrolysis of the lactone ring in camptothecin, another heterocyclic compound, is pH-dependent, with the lactone being converted to the carboxylate under neutral and basic conditions. youtube.com Similarly, the decomposition of peracetic acid is a first-order reaction with rate constants that increase with pH. researchgate.net

For sydnonimines, the decomposition often proceeds through a pH-dependent equilibrium. youtube.com The rate of NO release from sydnonimines is also influenced by pH. nih.gov Generally, the stability of similar heterocyclic compounds in solution is significantly affected by pH, with degradation rates often increasing as the pH moves away from an optimal stability range. nih.govnih.gov For instance, thiamine (B1217682) is significantly more stable in acidic (pH 3) than in near-neutral (pH 6) solutions. nih.govnih.gov This highlights the importance of controlling pH in studies involving sydnonimine reactivity.

Below is an interactive table summarizing the effect of pH on the degradation rate of a related compound, nitazoxanide (B1678950), which demonstrates a typical pH-dependent stability profile.

Table 1: Effect of pH on the Degradation Rate Constant of Nitazoxanide at 40°C

| pH | Degradation Rate Constant (k x 10⁻² min⁻¹) |

|---|---|

| 0.01 | 0.5882 |

| 1.0 | 0.0885 |

| 4.0 | 0.0689 |

| 10.0 | 0.7418 |

Data sourced from a study on nitazoxanide decomposition kinetics. semanticscholar.org

Impact of Exocyclic Nitrogen Substituents on NO Yield

The substituents on the exocyclic nitrogen atom of the sydnonimine ring play a crucial role in determining the nitric oxide (NO) yield. The electronic properties of these substituents can either enhance or diminish the NO-donating capacity of the molecule. nih.gov

Structure-activity relationship studies on N-aryl N'-hydroxyguanidines, which also function as NO donors, have shown that the nature of the substituent on the N-phenyl ring is critical for NO formation. nih.gov Electron-donating groups at the para position of the phenyl ring generally favor NO release, while electron-withdrawing groups can suppress it. nih.gov This is because the electronic effects of the substituents influence the stability of the sydnonimine ring and the intermediates formed during decomposition. libretexts.orgnih.govnih.govrsc.org Specifically, electron-donating groups can increase the electron density on the ring, potentially facilitating the reactions that lead to NO release. nih.gov

The following table provides a conceptual overview of how different substituents on the exocyclic nitrogen might influence NO yield based on general principles of electronic effects.

Table 2: Predicted Influence of Exocyclic Nitrogen Substituents on NO Yield

| Substituent Type | Electronic Effect | Predicted Impact on NO Yield |

|---|---|---|

| Electron-Donating (e.g., -CH₃, -OCH₃) | +I, +M | Increase |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | -I, -M | Decrease |

| Halogens (e.g., -Cl, -F) | -I, +M (weak) | Variable/Slight Decrease |

This table is a generalized prediction based on electronic effects and may not represent all specific cases.

Regioselectivity and Stereoselectivity in Syntheses and Transformations

The synthesis and subsequent transformations of sydnonimines can exhibit significant regioselectivity and stereoselectivity, leading to the formation of specific isomers.

Regioselectivity: In the synthesis of substituted sydnonimines, the choice of reagents and reaction conditions can direct the addition of functional groups to specific positions on the heterocyclic ring. For example, the synthesis of 3,4-disubstituted thiophenes can be achieved with high regioselectivity through an intermolecular cycloaddition–cycloreversion procedure. nih.gov Similarly, palladium-catalyzed cross-coupling reactions of 3-bromo-4-trifloxycoumarin allow for the site-selective synthesis of 3,4-disubstituted coumarins. nih.gov The synthesis of functionalized isoxazoles and pyrazoles from fluoroalkyl ynones and binucleophiles also proceeds with regioselectivity. enamine.net These examples highlight the potential for controlling the regiochemical outcome in the synthesis of complex heterocyclic systems, including sydnonimine analogs. nih.govrsc.orgyoutube.comnih.gov

Stereoselectivity: The three-dimensional arrangement of atoms in sydnonimines and their reaction products can also be controlled. Asymmetric synthesis methods can be employed to produce chiral sydnonimines or their derivatives with a specific stereochemistry. nih.govnih.govrsc.org For instance, the synthesis of chiral enamine N-oxides has been achieved through a diastereoselective intermolecular reverse-Cope cycloaddition. rsc.org The stereochemical outcome of reactions involving chiral centers is crucial, as different stereoisomers can have vastly different biological activities. The principles of stereoselective reactions, such as the preference for the formation of one stereoisomer over another, are well-established in organic chemistry. rsc.org

The table below illustrates the general concepts of regioselectivity and stereoselectivity in chemical reactions.

Table 3: Concepts of Regioselectivity and Stereoselectivity

| Selectivity Type | Description | Example Outcome |

|---|---|---|

| Regioselectivity | A reaction that favors the formation of one constitutional isomer over another. | Formation of 3-substituted product over 4-substituted product. |

| Stereoselectivity | A reaction that favors the formation of one stereoisomer over another. | Formation of the (R)-enantiomer over the (S)-enantiomer. |

This table provides a general definition of these concepts.

Investigation of Intact Sydnonimine Ring Stability in Reaction Intermediates

The stability of the sydnonimine ring in reaction intermediates is a key factor in understanding its chemical transformations. Mass spectrometry is a powerful tool for identifying and characterizing transient species formed during a reaction. youtube.comias.ac.inresearchgate.netnih.govyoutube.comcore.ac.ukyoutube.com

Studies on the derivatization of mesocarb, a sydnonimine derivative, have shown that under certain conditions, the sydnonimine ring can remain intact in the reaction intermediates. For example, in trifluoroacylation and trimethylsilylation of mesocarb, N-trifluoroacylated and C-trimethylsilylated intermediates with an intact sydnonimine ring were identified using gas chromatography-mass spectrometry. nih.gov This indicates that the sydnonimine ring possesses a degree of stability that allows it to persist through certain chemical modifications. However, in other reactions, such as methylation, an open-ring ketene (B1206846) form of the intermediate is observed, demonstrating that the stability of the ring is dependent on the specific reaction conditions and the nature of the attacking reagent. nih.gov The ability to detect and characterize these intermediates provides valuable insights into the reaction mechanisms and the factors that govern the stability of the mesoionic ring. youtube.com

Computational and Theoretical Studies of Dimethylamino Sydnonimine Hydrochloride and Analogs

Quantum Chemical Characterization

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. nih.gov For sydnonimines, these computational tools have been crucial in elucidating their unique electronic structure and the energetic factors contributing to their stability. nih.govnih.gov

Electronic Structure Analysis and Molecular Orbital Theory Applications

Sydnonimines are classified as mesoionic compounds, meaning they are stable, five-membered heterocyclic compounds that cannot be represented by any single covalent or ionic structure. Quantum chemical calculations, particularly those based on molecular orbital (MO) theory, have been instrumental in describing their electronic structure. expii.combluffton.edu MO theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule, providing a more accurate picture of electron distribution than simpler models. expii.comlibretexts.org

Studies applying MO theory to sydnonimine systems reveal a significant delocalization of π-electrons across the ring. expii.combluffton.edu This delocalization is a key feature of their electronic structure. The molecular orbital diagram for a sydnonimine would show the formation of bonding and antibonding orbitals. expii.comyoutube.com The electrons occupy the bonding molecular orbitals, which are lower in energy and contribute to the stability of the molecule. expii.com The distribution of electrons in these orbitals, as calculated by quantum chemical methods, helps to explain the compound's reactivity and spectroscopic properties.

The application of MO theory allows for the calculation of various electronic properties, which are summarized in the table below.

| Property | Description | Significance for Sydnonimines |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. | Indicates the molecule's ability to donate electrons; important for understanding reactivity with electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. | Indicates the molecule's ability to accept electrons; important for understanding reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's electronic excitability and stability. A larger gap suggests higher stability. |

| Electron Density Distribution | The probability of finding an electron in a particular region of the molecule. | Highlights the positive and negative charge distribution, explaining the mesoionic character and sites of potential chemical reactions. |

Theoretical Calculations of Resonance Stabilization Energies

The stability of sydnonimines is a topic of significant interest, and theoretical calculations have been employed to quantify this stability in terms of resonance stabilization energy. Resonance energy is the difference between the actual energy of the molecule (the resonance hybrid) and the calculated energy of its most stable contributing structure. youtube.com A higher resonance energy indicates greater stability.

Various computational methods, such as the stabilization method, can be used to calculate these energies. aps.orgutah.edu These calculations consistently show that the sydnonimine ring possesses a significant degree of resonance stabilization, which accounts for its aromatic character despite not being a classical aromatic compound. The calculated resonance energy provides a quantitative measure of the extra stability gained from the delocalization of its π-electrons.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer powerful tools to study the behavior of molecules in complex environments and to predict their interactions with biological targets. nih.govnih.gov These methods are particularly valuable in the field of drug discovery and design. researchgate.netconsensus.app

Molecular Docking Applications for Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand, such as a sydnonimine derivative, to the active site of a protein. nih.govelsevierpure.com

Docking studies with sydnonimine analogs have been performed to investigate their potential as inhibitors of various enzymes. These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results of docking simulations can guide the design of new analogs with improved binding affinity and selectivity. nih.gov

Molecular Dynamics Simulations to Understand Conformation and Reactivity

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govyoutube.com MD simulations provide a detailed view of the conformational flexibility and dynamic behavior of molecules, which are crucial for understanding their biological activity. nih.govwayne.edu

For sydnonimine derivatives, MD simulations can be used to:

Explore the conformational landscape of the molecule in different environments (e.g., in water or bound to a protein).

Assess the stability of the ligand-protein complexes predicted by molecular docking. elsevierpure.comyoutube.com

Understand how the molecule's conformation changes upon binding to its target.

Provide insights into the mechanism of action at an atomic level. youtube.com

The data generated from MD simulations can reveal correlated motions within a protein upon ligand binding and help to understand the allosteric effects that may influence its function. wayne.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are valuable predictive tools in drug discovery, allowing for the estimation of the activity of new, unsynthesized compounds. mdpi.commdpi.com

For sydnonimine analogs, QSAR studies involve the following steps:

Data Set Preparation: A series of sydnonimine derivatives with known biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

Successful QSAR models can be used to screen virtual libraries of sydnonimine derivatives and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. mdpi.commdpi.com

Mechanistic Elucidation through Computational Chemistry

The reaction mechanisms of sydnonimines, a class of mesoionic compounds, have been a subject of interest in computational chemistry, particularly concerning their utility in [3+2] cycloaddition reactions. While specific studies on dimethylamino sydnonimine hydrochloride are limited, a wealth of theoretical research on analogous sydnone (B8496669) and sydnonimine structures provides significant insights into their reactivity. Computational methods, especially Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these reaction pathways.

Postulated Reaction Mechanisms:

The generally accepted mechanism for the [3+2] cycloaddition of sydnonimines with dipolarophiles, such as alkynes, is a concerted but often asynchronous process. This means that while the two new sigma bonds are formed in a single step, the bond formation does not occur to the same extent at the transition state.

DFT calculations on the cycloaddition of N-phenyl sydnone with bicyclo[6.1.0]nonyne (BCN) have shown that the reaction proceeds through a single transition state. researchgate.net The initial 1,3-dipolar cycloaddition is typically the rate-determining step. researchgate.net Following the cycloaddition, a retro-Diels-Alder reaction can occur, leading to the release of a small molecule, such as carbon dioxide in the case of sydnones, which often has a very low activation barrier. researchgate.net

For sydnonimines, the electronic nature of the substituents on the ring has a profound impact on the reaction kinetics. The dimethylamino group at the N-3 position is a strong electron-donating group. This electronic contribution is expected to influence the energy of the frontier molecular orbitals (FMOs) of the sydnonimine, which are crucial in determining the reactivity in cycloaddition reactions.

Transition State Analysis:

Transition state (TS) analysis provides a snapshot of the highest energy point along the reaction coordinate, offering critical information about bond-breaking and bond-forming events. For the [3+2] cycloaddition of sydnones and sydnonimines, computational studies have been employed to locate and characterize the transition state geometry and energetics.

Studies on the cycloaddition of 3-(4-substituted phenyl) sydnones have indicated that steric effects can be a primary factor in determining the regioselectivity of the reaction. researchgate.net DFT calculations have been used to identify the transition states leading to different regioisomers and to rationalize the experimentally observed product distributions based on the calculated activation barriers. researchgate.net

The asynchronicity of the transition state is a key feature. In an asynchronous transition state, the formation of one of the new sigma bonds is more advanced than the other. This is often attributed to electronic and steric asymmetries in the reactants. Computational models can quantify this asynchronicity by examining the lengths of the forming bonds in the calculated transition state structure.

The following tables present representative data from computational studies on sydnone and nitroalkene cycloadditions, which serve as analogs for understanding the mechanistic details of this compound reactions.

Table 1: Calculated Activation Energies for [3+2] Cycloaddition Reactions

This table showcases calculated activation energies for the [3+2] cycloaddition of different 1,3-dipoles with various dipolarophiles, illustrating the influence of substituents and the nature of the reactants on the reaction barrier.

| 1,3-Dipole | Dipolarophile | Computational Method | Activation Energy (kcal/mol) | Reference |

| N-phenyl sydnone | Bicyclononyne (BCN) | DFT | Not specified | researchgate.net |

| Nitrous Oxide | Nitroethene | wb97xd/6-311+G(d) (PCM) | 23.3 | mdpi.com |

| Nitrous Oxide | 1-Nitropropene | wb97xd/6-311+G(d) (PCM) | 23.9 | mdpi.com |

| Nitrous Oxide | 2-Nitropropene | wb97xd/6-311+G(d) (PCM) | 25.1 | mdpi.com |

Table 2: Key Distances in Calculated Transition State Structures

This table provides examples of key interatomic distances in the calculated transition states for [3+2] cycloaddition reactions, highlighting the asynchronous nature of the bond formation.

| Reactant 1 | Reactant 2 | Forming Bond 1 (Å) | Forming Bond 2 (Å) | Computational Method | Reference |

| Nitrous Oxide | Nitroethene | O1-C4: 2.167 | N3-C5: 2.115 | wb97xd/6-311+G(d) (PCM) | mdpi.com |

| Nitrous Oxide | 1-Nitropropene | O1-C4: 2.158 | N3-C5: 2.138 | wb97xd/6-311+G(d) (PCM) | mdpi.com |

| Nitrous Oxide | 2-Nitropropene | O1-C4: 2.221 | N3-C5: 2.072 | wb97xd/6-311+G(d) (PCM) | mdpi.com |

The presence of the dimethylamino group in this compound would introduce a strong electron-donating effect, which would likely lower the energy of the Highest Occupied Molecular Orbital (HOMO). In a normal-electron-demand [3+2] cycloaddition, this would increase the reactivity towards electron-deficient alkynes. However, the protonation to form the hydrochloride salt would significantly alter the electronic landscape. The positive charge on the sydnonimine ring would lower the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), likely making it more reactive towards electron-rich dipolarophiles in an inverse-electron-demand cycloaddition scenario.

Further computational studies specifically modeling the hydrochloride salt are necessary to fully elucidate the mechanistic details and predict its reactivity profile accurately.

Analytical Characterization Techniques for Dimethylamino Sydnonimine Hydrochloride and Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of organic compounds. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For a compound like dimethylamino sydnonimine hydrochloride, specific chemical shifts (δ) would be expected for the protons on the dimethylamino group and any protons on the sydnonimine ring. For instance, in related simple amine hydrochlorides like dimethylamine (B145610) hydrochloride, the protons of the methyl groups attached to the nitrogen atom show a characteristic signal. docbrown.infochemicalbook.com The integration of the peak areas in a ¹H NMR spectrum corresponds to the ratio of protons in different chemical environments. docbrown.info

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment. For a this compound derivative, distinct peaks would be observed for the methyl carbons of the dimethylamino group and the carbons comprising the sydnonimine ring.

| Proton Environment | Expected Chemical Shift (ppm) | Splitting Pattern |

| N-CH₃ | Varies | Singlet |

| Sydnonimine Ring CH | Varies | Varies |

This table represents expected values for a hypothetical this compound based on general principles and data from related structures. Actual values would need to be determined experimentally.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The resulting spectrum shows absorption bands corresponding to specific bond vibrations.

For a this compound, key characteristic absorption bands would be anticipated. The C-N stretching vibrations in aliphatic amines typically appear in the 1250-1020 cm⁻¹ region. docbrown.info The presence of the sydnonimine ring would also give rise to a unique fingerprint of absorptions. In related amine hydrochloride compounds, broad bands corresponding to N-H stretching vibrations can be observed in the region of ~3500 to 3300 cm⁻¹, which arise from the protonated amine salt. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which is unique for every compound and can be used for identification. docbrown.info

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amine salt) | ~3300-3500 (broad) |

| C-H Stretch | ~2800-3000 |

| C=O Stretch (Sydnonimine Ring) | Varies (typically ~1700-1750) |

| C-N Stretch | ~1020-1250 |

This table represents expected absorption ranges based on known functional group correlations.

Mass Spectrometry for Molecular Characterization and Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of the parent ion, which is a critical step in confirming the identity of a new or known compound. nih.govchemrxiv.org For this compound, HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass with the theoretically calculated mass. The ability of HRMS to operate in data-independent acquisition (DIA) modes allows for comprehensive data collection and retrospective analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Intact Ring Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. ijpsonline.combohrium.com For the analysis of certain derivatives, GC/MS can be used to separate the compound from a mixture and provide a mass spectrum of the intact molecule, assuming it has sufficient volatility and thermal stability. nih.gov The mass spectrum provides the molecular weight and a fragmentation pattern that can be used as a molecular fingerprint for identification. nih.gov In some cases, derivatization may be required to increase the volatility of the analyte for GC/MS analysis. ijpsonline.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of compounds in complex mixtures. nih.govnih.gov The method involves separation by liquid chromatography, followed by ionization and two stages of mass analysis. nih.gov This technique is particularly useful for analyzing polar, non-volatile compounds that are not suitable for GC/MS. An LC-MS/MS method would be ideal for the sensitive and specific quantification of this compound in various matrices. nih.govresearchgate.net The method's linearity, repeatability, and detection limits can be rigorously validated to ensure its suitability for routine analysis. nih.govresearchgate.net

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. libretexts.org For this compound and related compounds, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are particularly valuable. libretexts.orgitwreagents.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions. libretexts.orgitwreagents.com It operates on the principle of differential affinity of compounds for a stationary phase (typically a thin layer of silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.org As the mobile phase ascends the plate, it carries the sample components at different rates, resulting in their separation as distinct spots. libretexts.org

In the synthesis of sydnonimine derivatives, which can involve reversible cyclization and potential degradation pathways, TLC is an indispensable tool. libretexts.orgresearchgate.net Chemists can spot small aliquots of the reaction mixture onto a TLC plate at various time points to track the consumption of starting materials and the formation of the desired product. rochester.edu By comparing the spots of the reaction mixture with a reference spot of the starting material (and often a "cospot" containing both), a researcher can qualitatively assess the reaction's completion. rochester.edu The retention factor (Rƒ), the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a key parameter used to identify the different components on the plate. libretexts.org Following synthesis, TLC is also routinely used to check the homogeneity and purity of the final compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and precise quantification of this compound in various matrices, including plasma and tissue homogenates. nih.goveco-vector.com The method typically employs a high-pressure pump to pass a solvent (mobile phase) and the sample mixture through a column packed with a solid adsorbent material (stationary phase). researchgate.net For Molsidomine and its metabolites, reversed-phase (RP) columns, such as C8 or C18, are commonly used. eco-vector.comnih.gov

Several HPLC methods have been developed for the analysis of Molsidomine. nih.govsielc.com One method uses a reversed-phase column with a mobile phase of acetonitrile, water, and phosphoric acid, which is suitable for both analysis and preparative isolation of impurities. sielc.com For enhanced sensitivity and specificity, especially in biological samples, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). eco-vector.comnih.gov This allows for the determination of Molsidomine and its active metabolite, 3-morpholinosydnonimine (SIN-1), in the nanogram per milliliter (ng/mL) range. nih.gov Validation of these methods ensures they are selective, accurate, and linear over a specified concentration range. eco-vector.com A high-performance liquid chromatographic method has been described for analyzing Molsidomine in human and dog plasma, with the drug being extracted into chloroform (B151607) and monitored by UV absorption at 312 nm, achieving a sensitivity of 2 ± 0.3 ng/mL. nih.gov

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | RP-8 (5 µm) nih.gov | Agilent Infinity LabPoroshell 120 EC-C18 (2.7 µm) eco-vector.com | Newcrom R1 (Reverse Phase) sielc.com |

| Mobile Phase | Methanol-water-formic acid (65:35:0.1, v/v/v) nih.gov | Aqueous solution of methanol (B129727) eco-vector.com | Acetonitrile, water, and phosphoric acid sielc.com |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov | Tandem Mass Spectrometry (MS/MS) eco-vector.com | UV (or MS with formic acid instead of phosphoric) nih.govsielc.com |

| Analyte(s) | Molsidomine and SIN-1 nih.gov | Molsidomine eco-vector.com | Molsidomine sielc.com |

| Linear Range | 0.5–50 ng/mL nih.gov | 1.0–1000.0 ng/mL (in heart tissue) eco-vector.com | Not specified |

| Application | Pharmacokinetic studies in plasma nih.gov | Quantification in rat tissue homogenates eco-vector.com | Analytical and preparative separation sielc.com |

X-ray Diffraction for Solid-State Structural Determination

X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net It is invaluable in pharmaceutical sciences for characterizing the solid-state structure of active pharmaceutical ingredients (APIs), identifying polymorphs, and analyzing solvates. researchgate.netmdpi.com For amine-containing compounds like Dimethylamino sydnonimine, conversion to a hydrochloride salt is a common strategy to produce high-quality single crystals suitable for XRD analysis. nih.govbg.ac.rs

The analysis of a single crystal (SCXRD) provides precise data on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. mdpi.com For routine batch characterization, X-ray Powder Diffraction (XRPD) is the method of choice, providing a unique "fingerprint" for a specific crystalline phase. researchgate.net While specific crystallographic data for this compound is not widely published, the analysis would yield key parameters defining the unit cell—the basic repeating block of the crystal. An illustrative example of the type of data obtained from an XRD analysis of a pharmaceutical hydrochloride salt is shown below.

| Crystallographic Parameter | Illustrative Example (Tamsulosin Hydrochloride) |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁ researchgate.net |

| Unit Cell Dimensions | a = 7.62988 Å researchgate.net |

| b = 9.27652 Å researchgate.net | |

| c = 31.84996 Å researchgate.net | |

| β = 93.2221° researchgate.net | |

| Volume (V) | 2250.734 ų researchgate.net |

| Molecules per Unit Cell (Z) | 4 researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. cardiff.ac.uk For a newly synthesized batch of this compound, this analysis serves as a crucial check of purity and confirms that the empirical formula of the compound is correct. researchgate.netresearchgate.net The experimentally determined percentages of each element are compared against the theoretically calculated values based on the molecular formula. cardiff.ac.uk

The molecular formula for Molsidomine (the free base form) is C₉H₁₄N₄O₄. sigmaaldrich.comnih.gov Scientific journals typically require the experimental values from elemental analysis to be within ±0.4% of the theoretical values to be considered evidence of a compound's purity. researchgate.netcardiff.ac.uk

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.011 | 9 | 108.099 | 44.64% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.83% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 23.14% |

| Oxygen | O | 15.999 | 4 | 63.996 | 26.42% |

| Total | C₉H₁₄N₄O₄ | 242.235 | 100.00% |

Biological Activities and Mechanistic Research of Sydnonimines

Nitric Oxide (NO) Donor Properties and Associated Mechanistic Studies

The vasodilatory and antiplatelet aggregation properties of sydnonimines are attributed to their significant stimulatory effect on soluble guanylate cyclase. nih.govsoton.ac.uk This activation is mediated by the release of nitric oxide (NO) from the open-ring forms of these compounds. nih.govsoton.ac.uk

Investigation of Spontaneous and Enzymatic NO Release Pathways

The release of nitric oxide from sydnonimines can occur through two distinct pathways: enzymatic conversion followed by spontaneous decomposition, or direct spontaneous release.

For some sydnonimines, such as the prodrug Molsidomine, an initial enzymatic hydrolysis step is required. rsc.orgresearchgate.net This biotransformation is typically carried out by esterases in the liver, which convert the parent compound into its active metabolite, 3-morpholino-sydnonimine (SIN-1). rsc.orgresearchgate.net

Once the active sydnonimine, such as SIN-1, is formed or if it is administered directly, it undergoes a spontaneous, pH-dependent conversion at physiological pH to an unstable, open-ring intermediate known as SIN-1A. rsc.orgmdpi.com It is from this open-ring form that nitric oxide is ultimately liberated. nih.govsoton.ac.uk The subsequent release of NO from SIN-1A is a non-enzymatic, spontaneous process that is dependent on the presence of molecular oxygen. nih.gov All tested sydnonimines have been found to spontaneously release NO in this manner. nih.govsoton.ac.uk

Research into Co-generation of Superoxide (B77818) Radical and Peroxynitrite Formation

A critical aspect of the decomposition of sydnonimines like SIN-1 in neutral, oxygenated aqueous solutions is the simultaneous generation of both nitric oxide (NO) and superoxide radicals (O₂⁻). rsc.orgmdpi.com These two radical species react with each other at a near diffusion-controlled rate to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant. mdpi.comnih.gov

This reaction has significant biological implications. Peroxynitrite is a known cytotoxic agent that can cause cellular and tissue injury through oxidation and nitration reactions. nih.govnih.gov The formation of peroxynitrite can diminish the bioavailability of free NO, potentially reducing its intended therapeutic effects. rsc.org Consequently, sydnonimines are often regarded as peroxynitrite-releasing molecules. mdpi.com In some biological systems, however, SIN-1 may be converted into a pure NO donor without the accompanying production of superoxide, possibly through a mechanism involving one-electron oxidation by heme proteins or other biological electron acceptors instead of molecular oxygen. mdpi.com

The balance between NO, superoxide, and peroxynitrite is crucial in vascular pathophysiology. nih.gov Studies have shown that mitochondria, which naturally produce superoxide, can become major sites of peroxynitrite formation in the presence of NO, leading to potential mitochondrial damage. nih.govduke.edu

| Reactant/Process | Products | Key Finding | Reference |

|---|---|---|---|

| Decomposition of SIN-1 | Nitric Oxide (NO) + Superoxide (O₂⁻) | Sydnonimines generate both NO and superoxide radicals simultaneously in oxygenated aqueous media. mdpi.com | mdpi.com |

| Reaction of NO and O₂⁻ | Peroxynitrite (ONOO⁻) | The reaction is diffusion-controlled and reduces the bioavailability of free NO. rsc.orgnih.gov | rsc.orgnih.gov |

| Peroxynitrite | Secondary radicals (e.g., nitrogen dioxide, carbonate radicals) | Peroxynitrite is a potent oxidant that can cause cellular damage through oxidation and nitration. nih.govnih.gov | nih.govnih.gov |

Strategies and Mechanistic Insights for Selective NO Release from Derivatives

Given the cytotoxic potential of peroxynitrite, a key challenge in medicinal chemistry is the development of sydnonimine derivatives that can selectively release nitric oxide without the co-generation of superoxide radicals. mdpi.com

One proposed strategy involves the chemical modification of the sydnonimine structure. For instance, the synthesis of an N-nitrosylated sydnonimine, N-nitroso-3-morpholinosydnonimine, has been explored. mdpi.com It is hypothesized that the decomposition of this derivative could yield nitric oxide as the sole product, thereby avoiding the formation of toxic peroxynitrite. mdpi.com

Another approach focuses on creating COX-inhibiting nitric oxide donors (CINODs), where an NO-releasing moiety is attached to a known anti-inflammatory drug. mdpi.com While not always sydnonimine-based, this strategy aims to leverage the therapeutic effects of NO while potentially mitigating side effects of the primary drug. mdpi.com

Furthermore, the development of nanomaterials such as polymeric nanoparticles, liposomes, and zeolites as carriers for NO-releasing compounds represents a promising strategy for controlled and targeted delivery. researchgate.net This approach could tailor the release profile to specific tissues, optimizing therapeutic benefit and minimizing off-target effects. researchgate.net

Elucidating the Role of Oxidative Processes and Oxygen in NO Formation Mechanisms

Research has definitively established that molecular oxygen plays a crucial role in the decomposition of sydnonimines and the subsequent formation of nitric oxide. soton.ac.uknih.gov The open-ring form of the sydnonimine, SIN-1A, is stable under anaerobic (nitrogen) conditions but becomes labile in the presence of air and highly unstable under pure oxygen. nih.gov

The mechanism involves an essential oxidative process. nih.gov The decomposition of SIN-1A is accompanied by a rapid consumption of oxygen. nih.govnih.gov The amount of oxygen consumed is significantly higher than what would be required for the simple oxidative conversion of NO to its byproducts, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). nih.govsoton.ac.uk This indicates that oxygen is directly involved in inducing the formation of NO. nih.govsoton.ac.uk

The proposed mechanism suggests that the process is initiated by a one-electron abstraction from the open-ring SIN-1A by molecular oxygen. soton.ac.uk This attack converts oxygen into the superoxide radical (O₂⁻) and forms a radical cation of SIN-1A, which then decomposes to release nitric oxide. soton.ac.uk This process appears to be autocatalytic, as the generated superoxide can further enhance the decomposition of the sydnonimine. nih.govsoton.ac.uk This is supported by the finding that superoxide dismutase (SOD), an enzyme that scavenges superoxide, reduces the rate of SIN-1A decomposition. nih.govsoton.ac.uk

| Condition | Effect on SIN-1A Stability/Decomposition | Underlying Mechanism | Reference |

|---|---|---|---|

| Anaerobic (Nitrogen) | Stable | Oxygen is an essential reactant for decomposition. nih.gov | nih.gov |

| Aerobic (Air/Oxygen) | Unstable, rapid decomposition | Oxygen acts as an oxidant, initiating a one-electron abstraction from SIN-1A. soton.ac.uknih.gov | soton.ac.uknih.gov |

| Presence of Superoxide Dismutase (SOD) | Reduced rate of decomposition | SOD removes superoxide, which otherwise enhances decomposition in an autocatalytic process. nih.govsoton.ac.uk | nih.govsoton.ac.uk |

| Presence of other oxidants (e.g., potassium hexacyanoferrate) | Augmented conversion to SIN-1C (decomposition product) | Confirms that an oxidative process, not just oxygen itself, is essential for NO release. nih.gov | nih.gov |

Modulation of Guanylate Cyclase Activity as a Biological Readout for NO Bioactivity

The primary physiological target of the nitric oxide released from sydnonimines is the enzyme soluble guanylate cyclase (sGC). nih.govnih.gov NO is a freely diffusible signaling molecule that binds to a heme prosthetic group on sGC. nih.gov This binding triggers a conformational change in the enzyme, leading to its activation. nih.gov

Activated sGC catalyzes the conversion of guanosine (B1672433) 5'-triphosphate (GTP) to cyclic guanosine 3',5'-monophosphate (cGMP). nih.gov The resulting increase in intracellular cGMP concentration transmits the NO signal to downstream effectors, such as cGMP-dependent protein kinases, which ultimately mediate the physiological responses, including smooth muscle relaxation and vasodilation. nih.govresearchgate.net

Therefore, the activation of sGC and the subsequent accumulation of cGMP serve as a direct and reliable biological readout for the bioactivity of NO released from sydnonimines. nih.govsoton.ac.uk Studies have demonstrated a close correlation between the rate of NO spontaneously liberated by various sydnonimines and the extent of sGC activation. nih.govsoton.ac.uk Interestingly, the activation of sGC by SIN-1 has been found to be strongly dependent on the presence of glutathione (B108866) (GSH), as the NO and superoxide released can convert GSH into S-nitrosoglutathione, an sGC activator. nih.gov

Influence of Substituents on NO Release Profiles and Kinetics

The chemical structure of a sydnonimine, particularly the nature of its substituents, has a significant influence on its properties, including the rate and profile of nitric oxide release. Research has shown that different sydnonimine compounds exhibit different rates of spontaneous NO liberation. nih.govsoton.ac.uk This variation in release kinetics correlates with the extent to which each compound activates soluble guanylate cyclase, indicating that the substituent pattern directly impacts the pharmacodynamic effect. nih.govsoton.ac.uk

Enzyme and Receptor Interaction Research

The interaction of sydnonimines with key enzymes and receptors in the central nervous system is fundamental to their pharmacological profile. Research has primarily centered on their effects on monoamine oxidase and the dopamine (B1211576) transporter.

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506). nih.govpatsnap.com There are two primary isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and are targets for various psychoactive drugs. nih.govcriver.com Inhibition of MAO leads to increased availability of these neurotransmitters in the synaptic cleft, which is the mechanism of action for the monoamine oxidase inhibitor (MAOI) class of antidepressants. nih.govyoutube.com MAOIs can be classified as either reversible or irreversible inhibitors. nih.gov

Mesocarb is classified as a monoamine oxidase inhibitor. nih.gov However, its primary and most potent activity is the inhibition of dopamine reuptake. nih.gov The metabolism of other MAOIs involves various pathways, including acetylation and hydroxylation, and in some cases, metabolism can produce active metabolites. nih.govresearchgate.net For instance, the metabolism of propargylamine-based MAOIs like pargyline (B1678468) and deprenyl (B1670267) can yield amphetamine and other arylalkylamines. nih.gov While Mesocarb is structurally related to amphetamine, its detailed mechanism of direct MAO inhibition, including its reversibility and selectivity for the A and B isoforms, is not as extensively characterized as its effects on the dopamine transporter. nih.gov

The dopamine transporter (DAT) is a protein of the solute carrier 6 (SLC6) family, which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thus controlling the duration and intensity of dopaminergic signaling. nih.gov Research indicates that Mesocarb is a selective inhibitor of dopamine uptake. nih.gov In vitro studies using synaptosomes from rat brains have shown that Mesocarb is more effective at blocking the uptake of dopamine in the striatum and the whole brain than amphetamine. nih.gov Conversely, it is a much weaker inhibitor of noradrenaline uptake in the hypothalamus compared to amphetamine and has no significant effect on serotonin uptake. nih.gov

More recent and detailed mechanistic studies have revealed that Mesocarb's interaction with the dopamine transporter is unique. It functions as a non-competitive, allosteric modulator of DAT. This means that it does not bind to the primary, or orthosteric, binding site for dopamine but rather to a distinct, allosteric site on the transporter. This interaction reduces the maximum velocity (Vmax) of dopamine transport without significantly altering the binding affinity (Km) of dopamine for the transporter. This allosteric modulation distinguishes it from typical dopamine reuptake inhibitors like cocaine, which act competitively at the dopamine binding site.

| Compound | Dopamine (DA) Uptake Inhibition (Striatum/Whole Brain) | Noradrenaline (NA) Uptake Inhibition (Hypothalamus) | Serotonin (5HT) Uptake Inhibition |

|---|---|---|---|

| Mesocarb | More effective than amphetamine | Much less effective than amphetamine | Not significant |

| Amphetamine | Less effective than mesocarb | More effective than mesocarb | Not significant |

Investigations of Cellular and Subcellular Mechanisms

The effects of sydnonimines at the cellular and subcellular levels are multifaceted, involving complex pathways related to cellular entry, stress responses, and potentially neuroprotective signaling cascades.

The entry of small molecule drugs into cells is a critical step for their biological activity and can occur through various mechanisms, including passive diffusion and transporter-mediated uptake. nih.gov The transport of purine (B94841) derivatives, for example, is known to be facilitated by specific transporter proteins. nih.gov In some systems, the uptake of purine nucleosides like adenosine (B11128) and guanosine is a saturable process, indicating the involvement of carrier proteins. nih.gov However, specific studies detailing the cellular uptake mechanism of Mesocarb, and whether it utilizes purine transporters or other specific carrier systems, are not extensively documented in the available scientific literature. General principles of drug transport suggest that as a small molecule, Mesocarb likely crosses cellular membranes, but the precise transporters involved in its biological recognition and uptake remain an area for further investigation.

Sydnonimines, as a chemical class, are known to be capable of releasing nitric oxide (NO) through a process that is dependent on oxidation. nih.gov The initial step for some sydnonimines is a conversion to an open-ring form, which is then susceptible to oxidation, leading to the release of NO. nih.gov This release of NO can have various physiological effects, including vasodilation. nih.gov The generation of NO can also lead to the formation of other reactive nitrogen species (RNS), which can induce nitro-oxidative stress. researchgate.netnih.gov A key biomarker for this type of stress is the formation of 3-nitrotyrosine (B3424624), which results from the nitration of tyrosine residues in proteins. nih.gov The formation of 3-nitrotyrosine is considered a stable covalent modification that can be indicative of underlying pathological processes involving RNS. nih.gov While the general capacity of sydnonimines to produce NO suggests a potential for involvement in nitro-oxidative stress pathways, direct experimental evidence demonstrating that Mesocarb specifically leads to the formation of 3-nitrotyrosine or other such biomarkers is not prominently available.

| Compound Class | Mechanism | Potential Outcome | Biomarker Example |

|---|---|---|---|

| Sydnonimines | Oxidation-dependent release of Nitric Oxide (NO) | Formation of Reactive Nitrogen Species (RNS), potential for nitro-oxidative stress | 3-nitrotyrosine |

The Akt signaling pathway, also known as the PI3K/Akt pathway, is a crucial intracellular signaling cascade that plays a central role in cell survival, proliferation, and differentiation. nih.gov In the nervous system, the activation of the Akt pathway is essential for neuronal development and plasticity and is a key mechanism in neuroprotection against various insults. nih.govmdpi.com Activation of this pathway can protect neurons from apoptosis (programmed cell death) induced by oxidative stress or other neurotoxic stimuli. mdpi.com For example, studies on other compounds have shown that their neuroprotective effects are mediated through the activation of the Akt/GSK3β signaling pathway, leading to the amelioration of neuronal damage. nih.gov

While the dopaminergic actions of Mesocarb suggest it has significant effects within the central nervous system, and some reports mention neuroprotective properties, there is a lack of specific research directly linking Mesocarb to the activation or modulation of the Akt signaling pathway as a mechanism for neurorepair or neuroprotection. Therefore, while the Akt pathway is a well-established route for neuroprotection, its specific role in the pharmacological effects of Mesocarb remains to be elucidated through further research. nih.govnih.gov

Research into Oxidative Stress Protection Mechanisms